4-(1-Chloropropan-2-yl)morpholine

描述

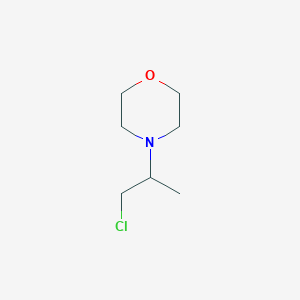

Structure

3D Structure

属性

IUPAC Name |

4-(1-chloropropan-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZCJFNGSYXQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509651 | |

| Record name | 4-(1-Chloropropan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76191-26-9 | |

| Record name | 4-(1-Chloropropan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1-Chloropropan-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 4-(1-chloropropan-2-yl)morpholine, a morpholine derivative of interest in pharmaceutical and chemical research. Due to the limited availability of direct synthetic procedures in readily accessible scientific literature, this guide outlines the most chemically sound and analogous routes based on established organic chemistry principles and published syntheses of similar compounds. The primary proposed pathway involves a two-step synthesis: the formation of the precursor alcohol, 1-morpholinopropan-2-ol, followed by its chlorination. An alternative single-step, yet potentially less selective, route is also discussed.

Proposed Synthesis Pathway

The most logical and likely successful synthesis of this compound involves a two-step process designed to ensure the correct isomeric product.

Diagram of the Proposed Two-Step Synthesis Pathway:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on analogous reactions and established chemical transformations. Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Synthesis of 1-Morpholinopropan-2-ol

This procedure is based on the well-established nucleophilic ring-opening of epoxides by amines. The nitrogen atom of morpholine acts as a nucleophile, attacking one of the carbon atoms of the propylene oxide ring. To favor the formation of the desired secondary alcohol, the reaction is typically carried out under conditions that promote attack at the less sterically hindered carbon of the epoxide.

Reaction:

Morpholine + Propylene Oxide → 1-Morpholinopropan-2-ol

Detailed Methodology:

-

To a stirred solution of morpholine (1.0 eq) in a suitable solvent such as methanol or ethanol, slowly add propylene oxide (1.0-1.2 eq) at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., to 40-50 °C) for several hours to overnight. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure 1-morpholinopropan-2-ol.

Diagram of the Experimental Workflow for Step 1:

Caption: Workflow for the synthesis and purification of 1-Morpholinopropan-2-ol.

Step 2: Chlorination of 1-Morpholinopropan-2-ol

The conversion of the secondary alcohol, 1-morpholinopropan-2-ol, to the corresponding alkyl chloride can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism.

Reaction:

1-Morpholinopropan-2-ol + SOCl₂ → this compound

Detailed Methodology:

-

In a fume hood, to a solution of 1-morpholinopropan-2-ol (1.0 eq) in an inert solvent like dichloromethane (DCM) or chloroform, cooled in an ice bath (0 °C), add thionyl chloride (1.1-1.5 eq) dropwise with stirring. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gases.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress should be monitored (e.g., by TLC or GC-MS).

-

Once the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure.

-

The crude product is then dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.

-

The final product, this compound, is purified by vacuum distillation or column chromatography.

Diagram of the Experimental Workflow for Step 2:

An In-depth Technical Guide to the Chemical Properties of 4-(1-Chloropropan-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 4-(1-chloropropan-2-yl)morpholine and its hydrochloride salt. Due to the limited availability of specific experimental data for this particular isomer, this document also draws upon information from closely related morpholine derivatives to provide a broader context for its potential characteristics and reactivity. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the available data and the existing knowledge gaps for this compound.

Introduction

Morpholine and its derivatives are a well-established class of compounds with significant applications in medicinal chemistry and materials science. The morpholine ring is a privileged scaffold in drug design, known to impart favorable pharmacokinetic properties and to be a key component in a wide array of biologically active molecules.[1][2] The subject of this guide, this compound, is a substituted morpholine that holds potential as a synthetic intermediate for the development of novel therapeutic agents and other functional molecules. Understanding its core chemical properties is essential for its effective utilization in research and development.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, key identifiers and some physical properties for its hydrochloride salt have been identified. The following tables summarize the available quantitative data.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 4-(2-chloro-1-methylethyl)morpholine | [3] |

| CAS Number | 76191-26-9 (for hydrochloride salt) | [3] |

| Molecular Formula | C₇H₁₄ClNO (Free Base) | [3] |

| C₇H₁₅Cl₂NO (Hydrochloride) | [4] | |

| Molecular Weight | 163.65 g/mol (Free Base) | [3] |

| 200.10 g/mol (Hydrochloride) | [4] |

Table 2: Physical Properties

| Property | Value | Notes | Source |

| Boiling Point | 88-91 °C at 10 Torr | For hydrochloride salt; may be for the free base. | [3] |

| Calculated XLogP3 | 0.9 | For free base. | [3] |

| Topological Polar Surface Area | 12.5 Ų | For free base. | [3] |

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as 4-(2-chloroethyl)morpholine.[5] The most probable synthetic pathway would involve the chlorination of the corresponding alcohol, 1-(morpholin-4-yl)propan-2-ol.

Hypothetical Synthetic Pathway:

The synthesis would likely proceed via the reaction of 1-(morpholin-4-yl)propan-2-ol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of thionyl chloride is common for converting secondary alcohols to alkyl chlorides.

A general experimental workflow for such a synthesis is depicted in the following diagram:

Caption: A generalized workflow for the synthesis of this compound.

Reactivity

Specific reactivity data for this compound is not available. However, its reactivity can be predicted based on its functional groups:

-

Morpholine Nitrogen: The nitrogen atom of the morpholine ring is basic and nucleophilic. It can undergo reactions typical of secondary amines, such as salt formation with acids, N-alkylation, and acylation.

-

Chloropropyl Group: The chlorine atom is a leaving group, making the carbon to which it is attached susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a useful synthetic intermediate.

Biological Activity

There is no specific information in the reviewed literature regarding the biological activity or potential signaling pathways associated with this compound. However, the broader class of morpholine derivatives is known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5] The biological profile of any given morpholine derivative is highly dependent on the nature and position of its substituents.

The general approach to exploring the biological potential of a new morpholine derivative is outlined in the following logical diagram:

Caption: A typical workflow for assessing the biological activity of a novel chemical entity.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. Researchers wishing to work with this compound would need to adapt protocols from similar molecules, such as the synthesis of 4-(2-chloroethyl)morpholine from 2-morpholinoethan-1-ol.[5]

General Protocol Outline for Synthesis (Hypothetical):

-

Reaction Setup: Dissolve 1-(morpholin-4-yl)propan-2-ol in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add a solution of thionyl chloride in the same solvent to the cooled solution of the alcohol.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (monitoring by TLC or GC-MS is recommended).

-

Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of a weak base (e.g., sodium bicarbonate). Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Conclusion

This compound is a chemical entity with potential as a building block in synthetic and medicinal chemistry. However, there is a significant lack of publicly available, specific experimental data regarding its chemical and physical properties, a detailed synthetic protocol, and its biological activity. This guide has compiled the available information and provided a predictive context based on related compounds. Further research is required to fully characterize this molecule and unlock its potential for various applications. Researchers are encouraged to use the information herein as a starting point and to conduct thorough experimental validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 3. 4-(2-chloro-1-methylethyl)morpholine hydrochloride | 76191-26-9 [amp.chemicalbook.com]

- 4. 4-(2-Chloropropyl)morpholine hydrochloride | C7H15Cl2NO | CID 71758071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

An In-depth Technical Guide to 4-(1-Chloropropan-2-yl)morpholine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine is a heterocyclic amine that is a common building block in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. Its derivatives are integral to numerous approved and experimental drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on the synthesis, properties, and potential applications of 4-(1-chloropropan-2-yl)morpholine, a specific alkylated morpholine derivative. Due to the limited availability of data for this exact compound, this document also provides information on its close isomer, 4-(2-chloropropyl)morpholine, and related compounds to offer a comprehensive overview for research and development purposes.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Data of 4-(Chloropropyl)morpholine Derivatives and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Notes |

| This compound | Not available | C₇H₁₄ClNO | 163.65 | - | Data not available. |

| 4-(2-Chloropropyl)morpholine | Not available | C₇H₁₄ClNO | 163.65 | - | Parent compound of the hydrochloride salt.[1] |

| 4-(2-Chloropropyl)morpholine hydrochloride | 100859-99-2 | C₇H₁₅Cl₂NO | 200.11 | - | Hydrochloride salt of the isomeric compound.[1][2] |

| 4-(3-Chloropropyl)morpholine | 7357-67-7 | C₇H₁₄ClNO | 163.65 | - | A well-documented isomer.[3][4][5] |

| 4-(3-Chloropropyl)morpholine hydrochloride | 57616-74-7 | C₇H₁₄ClNO · HCl | 200.11 | Crystals | Hydrochloride salt of the 3-chloro isomer.[6] |

| 4-(2-Chloroethyl)morpholine | 3240-94-6 | C₆H₁₂ClNO | 149.62 | Colorless liquid | A shorter-chain analog.[7][8] |

| 4-(2-Chloroethyl)morpholine hydrochloride | 3647-69-6 | C₆H₁₂ClNO · HCl | 186.08 | Crystals | A widely used intermediate.[9][10] |

Experimental Protocols: Synthesis of Chloroalkylmorpholine Derivatives

While a specific protocol for this compound is not documented, its synthesis can be postulated based on standard N-alkylation reactions of morpholine. The reaction of morpholine with 1,2-dichloropropane is a plausible route. This reaction would likely yield a mixture of two isomers: the desired this compound and 4-(2-chloropropyl)morpholine, due to the two electrophilic carbon centers on 1,2-dichloropropane.

Proposed Synthesis of this compound

This proposed protocol is adapted from the synthesis of 4-(3-chloropropyl)morpholine.[3]

Objective: To synthesize this compound via N-alkylation of morpholine with 1,2-dichloropropane.

Materials:

-

Morpholine

-

1,2-Dichloropropane

-

Toluene (or another suitable solvent)

-

Sodium carbonate (or another suitable base)

-

Deionized water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine (2 molar equivalents) in toluene.

-

Add sodium carbonate (1.5 molar equivalents) to the solution to act as a base and neutralize the HCl formed during the reaction.

-

Slowly add 1,2-dichloropropane (1 molar equivalent) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filtrate with deionized water to remove any remaining salts and unreacted morpholine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to remove the solvent.

-

The resulting crude product, a mixture of this compound and 4-(2-chloropropyl)morpholine, can be purified by fractional distillation under reduced pressure or by column chromatography.

Expected Outcome and Characterization: The reaction is expected to yield a mixture of the two isomers. Characterization of the products would require spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to distinguish between the 1-chloro-2-propyl and 2-chloro-1-propyl substitution patterns on the morpholine nitrogen.

Visualizations: Synthetic Pathway and Potential Applications

Proposed Synthetic Pathway

The following diagram illustrates the proposed reaction for the synthesis of this compound and its isomer.

Caption: Proposed synthesis of this compound.

Conceptual Workflow for Drug Discovery

Morpholine derivatives are widely investigated for their therapeutic potential. The workflow below illustrates the logical progression from a synthesized compound like this compound to a potential drug candidate.

References

- 1. 4-(2-Chloropropyl)morpholine hydrochloride | C7H15Cl2NO | CID 71758071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 4. 4-(3-Chloropropyl)morpholine | CAS#:7357-67-7 | Chemsrc [chemsrc.com]

- 5. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(3-Chloropropyl)morpholine 97 57616-74-7 [sigmaaldrich.com]

- 7. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 8. 4-(2-Chloroethyl)morpholine | C6H12ClNO | CID 76727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]

- 10. 4-(2-Chloroethyl)morpholine 99 3647-69-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of 4-(1-Chloropropan-2-yl)morpholine

Introduction

Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, recognized for their wide range of biological activities and utility as versatile synthetic intermediates.[1][2] The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, imparts favorable physicochemical properties such as improved solubility and metabolic stability to parent molecules.[3] This technical guide provides a detailed overview of the molecular structure, physicochemical properties, probable synthetic routes, and potential applications of the specific derivative, 4-(1-Chloropropan-2-yl)morpholine.

This document is intended for researchers, scientists, and professionals in drug development who are interested in the design, synthesis, and application of novel morpholine-containing compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a morpholine ring N-substituted with a 1-chloropropan-2-yl group. The nitrogen atom of the morpholine ring is attached to the second carbon of the propane chain.

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the calculated and predicted physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO | Calculated |

| Molecular Weight | 163.64 g/mol | Calculated |

| IUPAC Name | This compound | - |

| CAS Number | Not available | - |

| Predicted XLogP3-AA | ~1.0 - 1.5 | Analog Estimation |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 (N and O atoms) | Calculated |

| Rotatable Bond Count | 2 | Calculated |

Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed via the N-alkylation of morpholine with a suitable three-carbon electrophile. A common and effective method involves the reaction of morpholine with a dichloropropane isomer, such as 1,2-dichloropropane, in the presence of a base to neutralize the HCl byproduct.

Caption: General workflow for the synthesis of this compound.

General Experimental Protocol for N-Alkylation

The following protocol is a generalized procedure based on the synthesis of the related compound, 4-(3-chloropropyl)morpholine.[4][5]

-

Reaction Setup: To a solution of 1,2-dichloropropane (1.0 eq.) in a suitable solvent such as toluene or tetrahydrofuran (THF), add morpholine (1.5-2.0 eq.) and a base like anhydrous sodium carbonate (2.0 eq.) or triethylamine (1.5 eq.).

-

Reaction Conditions: Heat the mixture to reflux and stir for 2 to 18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated salts (e.g., sodium chloride or triethylamine hydrochloride).

-

Extraction: Wash the filtrate with water or a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected spectral data are summarized below.

| Technique | Expected Characteristics |

| ¹H NMR | - Morpholine Protons: Two multiplets, typically in the ranges of δ 3.6-3.8 ppm (for -O-CH₂-) and δ 2.4-2.7 ppm (for -N-CH₂-).- Propyl Chain Protons: A multiplet for the methine proton (-CH-) attached to the nitrogen, a doublet for the methyl group (-CH₃), and a doublet of doublets for the chloromethyl group (-CH₂Cl). |

| ¹³C NMR | - Morpholine Carbons: Peaks around δ 67 ppm (-O-CH₂) and δ 54 ppm (-N-CH₂-).- Propyl Chain Carbons: Distinct signals for the methine carbon, the methyl carbon, and the chloromethyl carbon. |

| Mass Spec (MS) | - Molecular Ion Peak (M⁺): Expected at m/z 163 and 165 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.- Fragmentation: A prominent fragment would be expected from the loss of the chloromethyl group (CH₂Cl) or the entire chloropropyl side chain. A base peak at m/z 100 [M-C₃H₆Cl]⁺ is also plausible. |

| IR Spectroscopy | - C-H stretching: Aliphatic C-H stretches around 2850-2960 cm⁻¹.- C-O-C stretching: A strong band around 1115 cm⁻¹ characteristic of the ether linkage in the morpholine ring.- C-Cl stretching: A band in the region of 650-850 cm⁻¹. |

Potential Biological Activity and Applications

While the specific biological profile of this compound is uncharacterized, the broader class of morpholine derivatives is known for a wide spectrum of bioactivities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

The presence of the reactive chloropropyl group makes this molecule a valuable synthetic intermediate.[3] Similar to its isomer 4-(3-chloropropyl)morpholine, which is a key building block for the anticancer drug Gefitinib, this compound could be used to introduce the morpholine moiety into larger, more complex molecules via nucleophilic substitution at the chlorine-bearing carbon.[3] Its distinct substitution pattern compared to other chloropropylmorpholine isomers may offer unique steric and electronic properties, potentially leading to novel biological activities or improved synthetic pathways.

References

An In-Depth Technical Guide on the Potential Mechanism of Action of 4-(1-Chloropropan-2-yl)morpholine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a comprehensive review of scientific literature and databases reveals a significant lack of specific research on the mechanism of action, biological activity, and pharmacological profile of the exact molecule, 4-(1-Chloropropan-2-yl)morpholine. Therefore, this guide will provide an in-depth analysis of the potential mechanisms of action based on the well-documented activities of the morpholine scaffold, which is a key structural component of this molecule. The information presented herein is based on the activities of structurally related morpholine derivatives and should be considered as a theoretical framework for potential future research on this compound.

Introduction to the Morpholine Scaffold

Morpholine is a heterocyclic organic compound featuring both an amine and an ether functional group.[1][2] This six-membered ring is a privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical, biological, and metabolic properties.[3][4][5] The presence of the morpholine moiety can enhance the potency, modulate pharmacokinetic properties, and improve the overall drug-like characteristics of a molecule.[4][5]

Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system (CNS) effects.[3][4] The specific mechanism of action is highly dependent on the other substituents attached to the morpholine ring.

Potential Mechanisms of Action Based on the Morpholine Scaffold

Given the presence of the morpholine ring, this compound could potentially exhibit a range of biological activities. The following sections explore a number of these possibilities, based on established mechanisms for other morpholine-containing compounds.

Anticancer Activity

Many morpholine derivatives have been investigated for their potential as anticancer agents. A common mechanism of action for these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.

-

PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in cancer. Several morpholine-containing molecules have been developed as inhibitors of key kinases in this pathway. For instance, some derivatives act as potent inhibitors of mTOR kinase.[6]

Below is a generalized diagram illustrating the potential inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical morpholine-containing inhibitor.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Anti-inflammatory Activity

The anti-inflammatory properties of some morpholine derivatives are attributed to their ability to modulate inflammatory pathways. This can involve the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2) or the suppression of pro-inflammatory cytokine production.

Central Nervous System (CNS) Activity

The morpholine ring is a common feature in many CNS-active drugs. Its ability to improve brain permeability makes it a valuable component in the design of drugs targeting the CNS.[7] Morpholine derivatives have been developed as antagonists or modulators of various CNS receptors, including:

The mechanism in these cases involves competitive or non-competitive binding to the receptor, thereby modulating its activity.

The following diagram illustrates a hypothetical workflow for screening a compound like this compound for CNS receptor activity.

Caption: Hypothetical CNS receptor activity screening workflow.

Antimicrobial Activity

Certain morpholine derivatives have shown promise as antimicrobial agents.[9][10] The exact mechanisms are often not fully elucidated but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data

Due to the absence of specific studies on this compound, no quantitative data such as IC50 values, Ki values, or other measures of biological activity can be provided for this compound. The table below is a template that could be used to summarize such data should it become available through future research.

| Target | Assay Type | Metric | Value | Reference |

| e.g., mTOR Kinase | Biochemical Assay | IC50 | Data Not Available | N/A |

| e.g., Dopamine D2 Receptor | Binding Assay | Ki | Data Not Available | N/A |

| e.g., Staphylococcus aureus | MIC Assay | MIC | Data Not Available | N/A |

Experimental Protocols

Detailed experimental protocols for determining the mechanism of action of this compound would depend on the observed biological activity. Below are generalized methodologies that could be adapted for such investigations.

General Protocol for Kinase Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of the test compound against a specific protein kinase.

-

Materials: Recombinant human kinase, appropriate substrate peptide, ATP, test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, substrate, and ATP to the wells of a microplate.

-

Add the test compound to the appropriate wells.

-

Incubate the plate at a specified temperature for a set period.

-

Stop the reaction and add the detection reagent.

-

Measure the luminescence or fluorescence to determine the amount of product formed.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

General Protocol for Receptor Binding Assay

-

Objective: To determine the affinity of the test compound for a specific receptor.

-

Materials: Cell membranes expressing the target receptor, a radiolabeled ligand specific for the receptor, test compound, assay buffer, and a scintillation counter.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound or vehicle.

-

Incubate at a specific temperature to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for the test compound.

-

Conclusion

While there is a lack of direct research on this compound, the extensive body of literature on morpholine-containing compounds provides a strong foundation for postulating its potential mechanisms of action. Based on the known pharmacology of the morpholine scaffold, this compound could potentially act as an inhibitor of cell signaling kinases, a modulator of CNS receptors, or an anti-inflammatory or antimicrobial agent. The actual mechanism of action can only be determined through rigorous experimental investigation. This guide provides a theoretical framework and potential starting points for such research.

References

- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

Spectroscopic Analysis of 4-(1-Chloropropan-2-yl)morpholine: A Technical Guide

Disclaimer: Publicly available spectroscopic data specifically for 4-(1-Chloropropan-2-yl)morpholine is limited. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on analogous compounds and general principles of spectroscopic analysis. The experimental protocols described are generalized procedures and may require optimization for the specific compound.

Introduction

This compound is a substituted morpholine derivative. The morpholine moiety is a common scaffold in medicinal chemistry, and its derivatives are of significant interest to researchers in drug discovery and development. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such compounds. This guide outlines the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and provides detailed experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

Due to the absence of specific experimental data for this compound, the following tables summarize predicted and analogous data from closely related structures. These values serve as an estimation for researchers synthesizing and characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' (Morpholine) | 3.6 - 3.8 | m | - |

| H-3', H-5' (Morpholine) | 2.4 - 2.6 | m | - |

| H-2 (Propyl) | 2.8 - 3.2 | m | - |

| H-1 (Propyl, CH₂Cl) | 3.5 - 3.7 | dd | J ≈ 11, 4 |

| H-1' (Propyl, CH₂Cl) | 3.4 - 3.6 | dd | J ≈ 11, 7 |

| H-3 (Propyl, CH₃) | 1.1 - 1.3 | d | J ≈ 7 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2', C-6' (Morpholine) | 66 - 68 |

| C-3', C-5' (Morpholine) | 53 - 55 |

| C-2 (Propyl) | 58 - 62 |

| C-1 (Propyl, CH₂Cl) | 48 - 52 |

| C-3 (Propyl, CH₃) | 15 - 18 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-O-C stretch (ether) | 1110 - 1130 | Strong |

| C-N stretch (amine) | 1050 - 1250 | Medium |

| C-Cl stretch | 650 - 750 | Medium-Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 163 | Molecular ion with ³⁵Cl isotope |

| [M+2]⁺ | 165 | Molecular ion with ³⁷Cl isotope (approx. 1/3 intensity of M⁺) |

| [M - CH₂Cl]⁺ | 114 | Loss of the chloromethyl group |

| [C₄H₈NO]⁺ | 86 | Morpholine fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Synthesis and Purification (Hypothetical)

A plausible synthesis of this compound would involve the reaction of morpholine with 1,2-dichloropropane.

-

Reaction: Morpholine (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or isopropanol. A base, for instance, potassium carbonate (1.5 eq), is added to the solution. 1,2-dichloropropane (1.2 eq) is then added dropwise at room temperature. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove inorganic salts. The solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

NMR Spectroscopy

-

Sample Preparation: For ¹H NMR, 5-25 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[1] Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz). A sufficient relaxation delay (typically 1-5 seconds) should be used between pulses.[2] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired with proton decoupling. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, which is inherently lower for ¹³C than for ¹H NMR.[3][4]

ATR-IR Spectroscopy

-

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[5][6][7]

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded.[8] The sample is then applied, ensuring good contact with the crystal surface.[6] The infrared spectrum is typically recorded over a range of 4000-400 cm⁻¹.[5] Multiple scans are averaged to improve the signal-to-noise ratio.[5] After analysis, the crystal is cleaned with a suitable solvent.[6]

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).[9] The sample is volatilized by heating under high vacuum.[10]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[10][11]

-

Mass Analysis and Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Safety and Handling of 4-(1-Chloropropan-2-yl)morpholine and Related Chloroalkylmorpholines

Introduction

4-(1-Chloropropan-2-yl)morpholine is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, and its derivatives are utilized in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1][2][3] The presence of a reactive chloropropyl group suggests its utility as an intermediate for introducing the morpholinoethyl moiety into larger molecules through nucleophilic substitution reactions. This reactivity, however, also implies potential hazards upon handling. This guide aims to provide a comprehensive overview of the anticipated safety and handling procedures for this compound, based on data from closely related analogues.

Hazard Identification and Classification

While a specific GHS classification for this compound is unavailable, the classifications for its isomers provide a strong indication of its potential hazards.

Table 1: GHS Hazard Classifications for Related Chloroalkylmorpholines

| Compound | CAS Number | GHS Hazard Statements | Signal Word | Hazard Classes |

| 4-(2-Chloropropyl)morpholine hydrochloride | 100859-99-2 | H302, H312, H315, H319, H332 | Warning | Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Acute Toxicity, Inhalation (Category 4)[4] |

| 4-(3-Chloropropyl)morpholine hydrochloride | 57616-74-7 | H301, H312, H314, H317 | Danger | Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 4), Skin Corrosion (Category 1B), Skin Sensitization (Category 1) |

| 4-(2-Chloroethyl)morpholine hydrochloride | 3647-69-6 | H301, H312 | Danger | Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 4)[5] |

Based on this data, it is prudent to assume that this compound is toxic if swallowed, harmful in contact with skin, causes skin irritation or burns, and causes serious eye irritation or damage . The potential for respiratory irritation and skin sensitization should also be considered.

Physical and Chemical Properties

Specific physical and chemical properties for this compound are not available. The table below lists properties for the parent morpholine and related compounds to provide an estimate of its characteristics.

Table 2: Physical and Chemical Properties of Morpholine and Related Compounds

| Property | This compound | Morpholine | 4-(2-Chloropropyl)morpholine hydrochloride | 4-(3-Chloropropyl)morpholine |

| Molecular Formula | C₇H₁₄ClNO | C₄H₉NO[1] | C₇H₁₅Cl₂NO[4] | C₇H₁₄ClNO[6] |

| Molecular Weight | 163.64 g/mol | 87.12 g/mol [7] | 200.10 g/mol [4] | 163.64 g/mol [6] |

| Appearance | Not Available | Colorless liquid[7][8] | Not Available | Not Available |

| Odor | Not Available | Weak, ammonia- or fish-like[7][8] | Not Available | Not Available |

| Boiling Point | Not Available | 128.3 °C[9] | Not Available | Not Available |

| Melting Point | Not Available | -4.9 °C[9] | Not Available | Not Available |

| Flash Point | Not Available | 35 °C (closed cup)[9] | Not applicable | Not applicable |

| Solubility | Not Available | Soluble in water and most organic solvents[3][8] | Soluble in water[10] | Not Available |

The compound is expected to be a liquid or low-melting solid at room temperature and may be hygroscopic.[11]

Experimental Protocols for Safe Handling

The following protocols are based on general best practices for handling hazardous chemicals and the specific hazards identified for related chloroalkylmorpholines.

4.1 Personal Protective Equipment (PPE)

A robust PPE regimen is mandatory when handling this compound.

Caption: Personal Protective Equipment for Handling Chloroalkylmorpholines.

4.2 Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[12]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[10][12]

4.3 Handling and Storage

-

Handling:

-

Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[13]

-

Use only non-sparking tools and explosion-proof equipment if the compound is determined to be flammable.[14]

-

Wash hands thoroughly after handling.[14]

-

Do not eat, drink, or smoke in the work area.[15]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[15][16]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

-

Given the hygroscopic nature of morpholine, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[15]

-

4.4 Spill and Emergency Procedures

The following diagram outlines the general workflow for responding to a spill.

Caption: General Spill Response Workflow for Hazardous Chemicals.

-

First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15][16]

-

4.5 Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[10]

Reactivity and Stability

-

Reactivity: The presence of the secondary amine in the morpholine ring makes it basic and reactive with acids.[3][9] The chloroalkyl group is susceptible to nucleophilic substitution.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[12]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[12]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[10][16]

Toxicological Information

Specific toxicological data for this compound is not available. The information below is for related compounds and should be used as a guide to its potential toxicity.

Table 3: Acute Toxicity Data for a Related Compound

| Compound | Route | Species | Value | Reference |

| 4-(2-Chloroethyl)morpholine hydrochloride | Intraperitoneal | Mouse | LD50: 161 mg/kg | [13] |

Long-term exposure to morpholine derivatives may cause damage to the liver and kidneys.[13] Some morpholine compounds have also been shown to cause eye and respiratory irritation upon repeated exposure.[13]

Conclusion

While this compound is a potentially valuable intermediate in drug discovery and development, the lack of specific safety data necessitates a highly cautious approach to its handling. Based on the known hazards of its structural isomers and other chlorinated morpholine derivatives, it should be treated as a toxic and corrosive substance. Adherence to the stringent safety protocols outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure and ensure the safety of laboratory personnel. A thorough, compound-specific risk assessment should be conducted before any experimental work is undertaken.

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 4. 4-(2-Chloropropyl)morpholine hydrochloride | C7H15Cl2NO | CID 71758071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. trc-corp.com [trc-corp.com]

- 8. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 9. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. MORPHOLINE (CAS 110-91-8) - Ataman Kimya [atamanchemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. solventsandpetroleum.com [solventsandpetroleum.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

Potential Applications of 4-(1-Chloropropan-2-yl)morpholine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Chloropropan-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring, a versatile pharmacophore, and a reactive chloropropyl side chain. While specific applications of this particular molecule are not extensively documented in publicly available literature, its structural similarity to other functionalized morpholines suggests significant potential as a key intermediate in the synthesis of novel therapeutic agents and other industrially relevant compounds. This technical guide explores the prospective applications of this compound, drawing inferences from the well-established roles of the morpholine moiety in medicinal chemistry and materials science. This document provides hypothetical experimental protocols, data representations, and logical workflows to guide researchers in unlocking the potential of this compound.

Introduction to the Morpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2] Its appeal stems from its favorable physicochemical properties, including:

-

Low Basicity: The oxygen atom withdraws electron density from the nitrogen, rendering it less basic than piperidine, which can reduce off-target effects related to basicity.[1]

-

High Polarity and Water Solubility: The ether oxygen imparts polarity, often improving the aqueous solubility and pharmacokinetic profile of drug candidates.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.

-

Synthetic Tractability: The secondary amine provides a convenient handle for further functionalization.[1][3]

Prominent examples of morpholine-containing drugs include Gefitinib (an EGFR inhibitor for cancer treatment) and Linezolid (an antibiotic).[1][2] The versatility of the morpholine scaffold suggests that novel derivatives, such as this compound, are promising starting points for new drug discovery programs.

Physicochemical Properties

While experimental data for this compound is scarce, its properties can be predicted based on its structure and comparison with related compounds.

| Property | Value (Predicted/Reported for Analogs) | Source |

| Molecular Formula | C7H14ClNO | N/A |

| Molecular Weight | 163.64 g/mol | [4] |

| CAS Number | 76191-26-9 (for hydrochloride salt) | [5] |

| Boiling Point | Estimated: 200-220 °C | N/A |

| Solubility | Expected to be soluble in a range of organic solvents and moderately soluble in water. | N/A |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | N/A |

Potential Applications

The primary utility of this compound is anticipated to be as a chemical intermediate for the synthesis of more complex molecules with potential applications in several fields. The reactive chloro group provides a site for nucleophilic substitution, allowing for the facile introduction of the morpholinopropyl moiety into a variety of scaffolds.

Medicinal Chemistry and Drug Development

Rationale: The morpholine ring is a key component of several kinase inhibitors. It can form crucial hydrogen bonds within the ATP-binding pocket of kinases and improve the overall drug-like properties of the molecule. The secondary amine of the morpholine in this compound can be used to link to a core heterocyclic scaffold, a common strategy in kinase inhibitor design.

Hypothetical Signaling Pathway Targeted by a Derivative:

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Rationale: Morpholine derivatives have been investigated for their antiviral activity. The morpholine ring can be incorporated into molecules that mimic natural substrates of viral enzymes, thereby inhibiting viral replication.

Rationale: The physicochemical properties of the morpholine ring make it suitable for CNS drug design, where blood-brain barrier penetration is often a requirement. Derivatives could be explored as potential antidepressants, anxiolytics, or antipsychotics.

Agrochemicals

Rationale: Morpholine derivatives are used as fungicides in agriculture.[2] The morpholine moiety can be found in ergosterol biosynthesis inhibitors. This compound could serve as a building block for novel fungicides with improved efficacy or a different spectrum of activity.

Materials Science

Rationale: The reactivity of the chloro group allows for the incorporation of the morpholine unit into polymers or onto surfaces. This could be used to modify the properties of materials, for example, by introducing hydrophilicity or providing a site for further chemical modification. Potential applications include the development of new coatings, resins, and functionalized nanoparticles.

Synthesis and Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of morpholine with 1,2-dichloropropane.

Reaction Scheme:

Experimental Protocol:

-

To a solution of morpholine (2.0 equivalents) in a suitable solvent such as acetonitrile or isopropanol, add 1,2-dichloropropane (1.0 equivalent).

-

The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the morpholine hydrochloride salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

General Protocol for Nucleophilic Substitution

The following is a general protocol for the reaction of this compound with a generic nucleophile (Nu-H), such as an amine, thiol, or alcohol, to demonstrate its utility as a chemical intermediate.

Reaction Scheme:

Experimental Protocol:

-

Dissolve the nucleophile (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Add this compound (1.1 equivalents) to the solution.

-

The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the nucleophile. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, the solvent is removed in vacuo.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Proposed Research Workflow and Data Analysis

The exploration of this compound's potential would typically follow a structured research and development workflow.

Caption: A typical drug discovery workflow utilizing the target compound.

Hypothetical Screening Data:

The following table represents hypothetical data from a primary screen of a small library of compounds derived from this compound against a panel of kinases.

| Compound ID | R-Group (from Nu-H) | EGFR Inhibition (%) at 1 µM | VEGFR2 Inhibition (%) at 1 µM | PDGFRβ Inhibition (%) at 1 µM |

| DERIV-001 | 4-Anilino | 85 | 32 | 25 |

| DERIV-002 | 3-Chloro-4-fluoroaniline | 92 | 45 | 38 |

| DERIV-003 | 4-Methoxyphenol | 15 | 8 | 5 |

| DERIV-004 | Benzylamine | 22 | 18 | 12 |

| DERIV-005 | Thiophenol | 35 | 28 | 21 |

From this hypothetical data, compounds DERIV-001 and DERIV-002 would be identified as "hits" for EGFR inhibition and selected for further investigation and lead optimization.

Safety and Handling

As a chlorinated amine, this compound should be handled with appropriate safety precautions. It is likely to be corrosive and may be harmful if swallowed, inhaled, or absorbed through the skin.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While this compound is not yet a widely utilized compound, its chemical structure suggests it is a valuable building block for the synthesis of a wide range of potentially bioactive molecules and functional materials. Its utility as a reactive intermediate for introducing the well-regarded morpholine scaffold makes it a compound of significant interest for researchers in drug discovery, agrochemicals, and materials science. The experimental frameworks provided in this guide offer a starting point for exploring and harnessing the potential of this versatile chemical entity.

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. MORPHOLINE - Ataman Kimya [atamanchemicals.com]

- 3. Morpholine synthesis [organic-chemistry.org]

- 4. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | 76191-26-9 | Buy Now [molport.com]

- 6. 4-(2-Chloropropyl)morpholine hydrochloride | C7H15Cl2NO | CID 71758071 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(1-Chloropropan-2-yl)morpholine: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The compound 4-(1-Chloropropan-2-yl)morpholine is a novel chemical entity with limited to no direct references in the current scientific literature. This technical guide is a predictive overview based on the established chemistry and pharmacology of structurally similar morpholine derivatives. The experimental protocols and data presented herein are extrapolated from analogous compounds and should be considered hypothetical until validated by empirical studies.

Introduction

Morpholine is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it an attractive moiety for drug design.[1] Chloroalkylamine derivatives, on the other hand, are known for their potential as alkylating agents and their utility as synthetic intermediates. The combination of these two pharmacophores in this compound suggests a molecule with potential for novel biological activity and utility as a versatile chemical building block. This guide provides a comprehensive overview of the predicted synthesis, physicochemical properties, and potential biological applications of this compound, based on data from closely related analogs.

Predicted Physicochemical and Spectral Data

Quantitative data for this compound is not currently available. The following tables summarize key data for structurally related chloroalkylmorpholine derivatives to provide an estimation of the expected properties of the target compound.

Table 1: Predicted Physicochemical Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |

| This compound | C7H14ClNO | 163.64 | ~1.5 |

| 4-(2-Chloroethyl)morpholine | C6H12ClNO | 149.62 | 0.5 |

| 4-(3-Chloropropyl)morpholine | C7H14ClNO | 163.64 | 1.1[2] |

| 4-(2-Chloropropyl)morpholine | C7H14ClNO | 163.64 | 1.1 |

Table 2: Spectral Data of Analogous Chloroalkylmorpholines

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (m/z) |

| 4-(2-Chloroethyl)morpholine[3] | 2.51 (t, 4H), 2.75 (t, 2H), 3.61 (t, 2H), 3.72 (t, 4H) | 41.7, 53.8, 57.4, 66.9 | 149 [M]+ |

| 4-(3-Chloropropyl)morpholine[2] | 1.95 (quint, 2H), 2.44 (t, 2H), 2.48 (br s, 4H), 3.59 (t, 2H), 3.71 (t, 4H) | 26.9, 53.7, 55.7, 58.0, 67.0 | 163 [M]+ |

Experimental Protocols

The synthesis of this compound can be hypothetically achieved through the nucleophilic attack of morpholine on a suitable three-carbon electrophile. Two primary synthetic routes are proposed based on analogous reactions found in the literature.

Method 1: Ring-Opening of a Chloro-substituted Epoxide

This is the most plausible and regioselective method. The reaction of morpholine with 1-chloro-2,3-epoxypropane is expected to proceed via nucleophilic attack of the morpholine nitrogen at the less sterically hindered carbon of the epoxide ring (C3), followed by protonation of the resulting alkoxide to yield the secondary alcohol. Subsequent chlorination of the secondary alcohol would yield the target compound. A more direct, albeit less controlled, approach would be the direct reaction with 1,2-dichloropropane, which would likely result in a mixture of isomers.

Detailed Protocol:

-

Reaction Setup: To a solution of morpholine (1.0 equivalent) in a suitable solvent such as isopropanol or acetonitrile, add 1-chloro-2,3-epoxypropane (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at 50-60 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-chloro-3-(morpholin-4-yl)propan-2-ol, can be purified by column chromatography on silica gel.

-

Chlorination: To a solution of the purified alcohol (1.0 equivalent) in dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Final Work-up and Purification: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by vacuum distillation or column chromatography.

Method 2: Nucleophilic Substitution with a Dihalogenated Propane

This method involves the direct reaction of morpholine with 1,2-dichloropropane. This reaction is likely to be less regioselective and may produce a mixture of this compound and 4-(2-chloropropyl)morpholine, requiring careful purification.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine morpholine (2.0 equivalents) and 1,2-dichloropropane (1.0 equivalent) in a suitable solvent like ethanol or dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to reflux (80-100 °C) for 12-24 hours. The use of a base such as potassium carbonate may be beneficial to scavenge the HCl generated.

-

Work-up and Purification: After cooling, filter the reaction mixture to remove any inorganic salts. Remove the solvent under reduced pressure. The resulting residue will likely be a mixture of products and starting materials. Purification will require careful fractional distillation or preparative chromatography to isolate the desired isomer.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

General Experimental Workflow

Caption: General workflow for the synthesis, purification, and analysis.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the broader class of morpholine derivatives exhibits a wide range of pharmacological activities.[1] These include anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[1] The presence of a reactive chloropropyl group suggests that this compound could act as an irreversible inhibitor or a covalent modifier of biological targets.

Hypothesized Mechanism of Action as an Alkylating Agent

The chloroalkyl moiety can undergo intramolecular cyclization to form a reactive aziridinium ion, which is a potent electrophile. This aziridinium ion can then be attacked by nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins or nucleic acids, leading to covalent modification and potentially irreversible inhibition of the target. This mechanism is characteristic of nitrogen mustards and other haloalkylamines.

Caption: Hypothesized mechanism of action via aziridinium ion formation.

Conclusion

This compound represents an unexplored area of chemical space with significant potential for applications in drug discovery and as a synthetic intermediate. This technical guide provides a foundational, albeit predictive, resource for researchers interested in this novel compound. The proposed synthetic routes are based on well-established chemical principles, and the anticipated physicochemical properties are extrapolated from closely related analogs. The potential for this compound to act as a covalent modifier of biological targets warrants further investigation into its pharmacological effects. Empirical validation of the synthesis and biological activity of this compound is a necessary next step to unlock its full potential.

References

Discovery and history of 4-(1-Chloropropan-2-yl)morpholine

An In-depth Technical Guide on the Synthesis and Characteristics of Chloropropylmorpholine Isomers for Drug Development Professionals

Abstract

This technical guide delves into the synthesis and known properties of chloropropylmorpholine derivatives, compounds of interest within the field of medicinal chemistry. Due to a notable lack of specific documented history and discovery for 4-(1-Chloropropan-2-yl)morpholine in publicly available scientific literature, this paper will focus on its closely related and better-documented isomers: 4-(2-Chloropropyl)morpholine and 4-(3-Chloropropyl)morpholine. The morpholine moiety is a significant scaffold in drug discovery, known for conferring favorable pharmacokinetic properties to bioactive molecules.[1] This guide provides a comprehensive overview of the synthetic routes, experimental protocols, and physicochemical properties of these isomeric compounds, presented to aid researchers and scientists in drug development.

Introduction to the Morpholine Scaffold

Morpholine is a heterocyclic organic compound containing both an amine and an ether functional group.[2] This structure imparts a unique combination of properties, including high polarity, water solubility, and a non-planar, chair-like conformation. In medicinal chemistry, the morpholine ring is often incorporated into drug candidates to enhance their aqueous solubility, improve their metabolic stability, and modulate their binding affinity to biological targets.[3] The basic nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the overall scaffold can serve as a rigid linker or a space-filling element in ligand-receptor interactions.

Synthesis of Chloropropylmorpholine Isomers

The synthesis of chloropropylmorpholine isomers typically involves the nucleophilic substitution reaction between morpholine and a suitable chloropropylating agent. The specific isomer obtained is dependent on the starting chloro-alkane.

Synthesis of 4-(2-Chloropropyl)morpholine

The synthesis of 4-(2-chloropropyl)morpholine can be achieved through the reaction of morpholine with 1,2-dichloropropane. In this reaction, one of the chlorine atoms of 1,2-dichloropropane is displaced by the secondary amine of the morpholine ring.

Experimental Protocol:

A general procedure for the synthesis of 4-(2-chloropropyl)morpholine involves the slow addition of 1,2-dichloropropane to a solution of morpholine, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically heated to drive the substitution reaction to completion.

-

Materials: Morpholine, 1,2-dichloropropane, a suitable solvent (e.g., toluene or in neat conditions), and a base (e.g., triethylamine or excess morpholine).

-

Procedure:

-

Morpholine is dissolved in the chosen solvent (or used neat).

-

1,2-dichloropropane is added dropwise to the morpholine solution at a controlled temperature.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the mixture is filtered to remove any precipitated salts (e.g., morpholine hydrochloride).

-

The filtrate is then subjected to distillation under reduced pressure to isolate the 4-(2-chloropropyl)morpholine.

-

Below is a diagram illustrating the synthetic workflow for 4-(2-Chloropropyl)morpholine.

References

Methodological & Application

Synthesis of 4-(1-Chloropropan-2-yl)morpholine from Morpholine: Application Notes and Protocols

For Research Use Only.

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(1-chloropropan-2-yl)morpholine from morpholine. The synthesis is a two-step process commencing with the nucleophilic ring-opening of propylene oxide by morpholine to yield the intermediate, 1-(morpholin-4-yl)propan-2-ol. This is followed by the chlorination of the secondary alcohol using thionyl chloride to produce the final product. This protocol is intended for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

Morpholine and its derivatives are pivotal structural motifs in a vast array of biologically active compounds and are considered valuable building blocks in medicinal chemistry. The title compound, this compound, is a functionalized morpholine derivative that can serve as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates. The protocols detailed herein describe a reliable and reproducible method for its preparation.

Reaction Scheme

The overall synthetic pathway is depicted below:

Caption: Overall two-step synthesis of this compound from morpholine.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Morpholine and thionyl chloride are corrosive and toxic; handle with extreme care. Propylene oxide is a flammable and volatile carcinogen.

Step 1: Synthesis of 1-(Morpholin-4-yl)propan-2-ol

This procedure details the base-catalyzed nucleophilic addition of morpholine to propylene oxide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Morpholine | 87.12 | 43.56 g (43.6 mL) | 0.50 |

| Propylene Oxide | 58.08 | 29.04 g (34.9 mL) | 0.50 |

| Methanol | 32.04 | 100 mL | - |

| Potassium Hydroxide | 56.11 | 0.5 g | 0.009 |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (43.56 g, 0.50 mol), methanol (100 mL), and potassium hydroxide (0.5 g, 0.009 mol).

-

Stir the mixture at room temperature until the potassium hydroxide is fully dissolved.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add propylene oxide (29.04 g, 0.50 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by vacuum distillation to yield 1-(morpholin-4-yl)propan-2-ol as a colorless to pale yellow liquid.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This protocol describes the conversion of the secondary alcohol to the corresponding alkyl chloride using thionyl chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(Morpholin-4-yl)propan-2-ol | 145.20 | 14.52 g | 0.10 |

| Thionyl Chloride (SOCl₂) | 118.97 | 14.28 g (8.7 mL) | 0.12 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 1-(morpholin-4-yl)propan-2-ol (14.52 g, 0.10 mol) in dichloromethane (100 mL).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (14.28 g, 0.12 mol) dropwise from the dropping funnel over 30 minutes. Vigorous gas evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C) for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and carefully pour it into 100 mL of a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Expected Yield: 70-80%

Data Summary

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Morpholine | 87.12 | 129 | 1.007 |

| Propylene Oxide | 58.08 | 34 | 0.830 |

| 1-(Morpholin-4-yl)propan-2-ol | 145.20 | ~225-227 | ~1.02 |

| Thionyl Chloride | 118.97 | 76 | 1.636 |

| This compound | 163.65 | - | - |

Experimental Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

Application Notes and Protocols: 4-(1-Chloropropan-2-yl)morpholine in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Chloropropan-2-yl)morpholine is a key chemical intermediate in the synthesis of various pharmaceutical active ingredients (APIs). Its bifunctional nature, featuring a reactive chloroalkyl group and a morpholine moiety, makes it a versatile building block in the construction of complex drug molecules. The morpholine ring, a common scaffold in medicinal chemistry, is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a particular focus on its role in the synthesis of the beta-blocker, Timolol.